4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a complex heterocyclic compound. It features an indole moiety fused with a pyrrolopyrimidine structure, making it a unique molecule with potential applications in various scientific fields. The presence of methoxy and methyl groups on the indole ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the pyrrolopyrimidine core. Key steps include:
Indole Synthesis: The indole moiety can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Pyrrolopyrimidine Formation: The pyrrolopyrimidine core is often constructed via cyclization reactions involving appropriate precursors like pyrimidine derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced at specific sites using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and modulation of biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole moiety but differ in their biological activities and applications.
Pyrrolopyrimidine Derivatives: Compounds such as pyrazolopyrimidines have similar core structures but different substituents, leading to varied properties.
Uniqueness
4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its combined indole and pyrrolopyrimidine structure, which imparts distinct chemical and biological properties. This duality allows for a broader range of applications and interactions compared to simpler analogs.
Properties
Molecular Formula |
C18H18N4O |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(5-methoxy-7-methylindol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H18N4O/c1-10-7-14(23-4)9-13-5-6-22(17(10)13)18-16-15(8-11(2)19-16)20-12(3)21-18/h5-9,19H,1-4H3 |
InChI Key |
WYADJOLWVOYHPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)C3=NC(=NC4=C3NC(=C4)C)C)OC |
Origin of Product |
United States |
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